2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide

Description

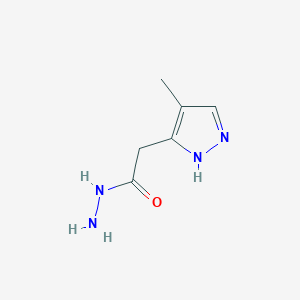

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-3-8-10-5(4)2-6(11)9-7/h3H,2,7H2,1H3,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIIXHQEZLASEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567159 | |

| Record name | 2-(4-Methyl-1H-pyrazol-5-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144677-15-6 | |

| Record name | 2-(4-Methyl-1H-pyrazol-5-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methyl 1h Pyrazol 5 Yl Acetohydrazide and Its Derivatives

Established Synthetic Routes to Pyrazole-Acetohydrazide Scaffolds

The formation of the fundamental pyrazole-acetohydrazide structure involves the synthesis of the pyrazole (B372694) heterocycle, which is then functionalized with the acetohydrazide moiety.

The most fundamental and widely utilized method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species, typically a 1,3-dicarbonyl compound. mdpi.comnih.govnih.gov This approach, known as the Knorr pyrazole synthesis, offers a direct route to substituted pyrazoles. nih.govbeilstein-journals.org The reaction involves the condensation of a hydrazine with a β-dicarbonyl compound, leading to a pyrazole through a dehydration process. nih.gov

To obtain the specific 4-methyl-1H-pyrazol-5-yl scaffold, a suitably substituted 1,3-dicarbonyl precursor is required. For instance, the reaction could proceed between hydrazine and a derivative of 2-methyl-3-oxobutanoate. The regioselectivity of the cyclization can be an issue, potentially yielding a mixture of isomers. mdpi.comnih.gov

Beyond 1,3-dicarbonyls, other carbonyl systems can be employed. These include α,β-unsaturated ketones and aldehydes, as well as acetylenic ketones. mdpi.comnih.gov When α,β-unsaturated carbonyl compounds are used, the reaction typically proceeds through a Michael addition followed by cyclization and subsequent oxidation to form the aromatic pyrazole ring. mdpi.comnih.gov

Table 1: Examples of Carbonyl Systems for Pyrazole Synthesis via Cyclocondensation

| Carbonyl Precursor Type | General Structure | Resulting Pyrazole Feature | Reference |

| 1,3-Diketone | R-CO-CH₂-CO-R' | Substituted Pyrazole | mdpi.comnih.gov |

| α,β-Unsaturated Ketone | R-CH=CH-CO-R' | Pyrazoline (requires oxidation) | mdpi.com |

| Acetylenic Ketone | R-C≡C-CO-R' | Mixture of Regioisomers | mdpi.com |

| β-Ketoester | R-CO-CH₂-COOR' | Pyrazolone (B3327878) or Pyrazole Ester | beilstein-journals.org |

The acetohydrazide functional group is most commonly introduced via the hydrazinolysis of a corresponding ester precursor. This reaction involves treating an ethyl or methyl ester of pyrazole-5-yl-acetic acid with hydrazine hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol (B145695). researchgate.net The reaction is a nucleophilic acyl substitution where the hydrazine displaces the alkoxy group of the ester to form the more stable hydrazide.

This two-step sequence is a reliable method for preparing the target compound:

Synthesis of the Ester Precursor : A pyrazole-5-yl-acetate derivative, such as ethyl 2-(4-methyl-1H-pyrazol-5-yl)acetate, is first synthesized. This can be achieved through the cyclocondensation methods described previously, using a precursor like ethyl 2-methyl-3-oxo-4-pentenoate.

Hydrazinolysis : The resulting ester is refluxed with hydrazine hydrate to yield 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide. researchgate.net

This method is widely applied in the synthesis of various acetohydrazide derivatives and is known for its high efficiency and straightforward procedure. nih.gov

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their high atom economy, operational simplicity, and ability to generate molecular complexity in a single step. rsc.orgnih.gov Several MCRs have been developed for the synthesis of pyrazole and fused-pyrazole systems. nih.govbeilstein-journals.orgrsc.org

A common four-component reaction for synthesizing related pyranopyrazole scaffolds involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govnih.govmdpi.com These reactions proceed through a cascade of events including Knoevenagel condensation, Michael addition, and cyclization to rapidly assemble the complex heterocyclic product. nih.gov While not directly yielding the target molecule, these strategies can produce highly functionalized pyrazoles that can be modified in subsequent steps. For example, three-component reactions of aldehydes, β-ketoesters, and hydrazines can yield pyrazole-4-carboxylates, which are versatile intermediates. beilstein-journals.org

The advantages of MCRs lie in their efficiency and the diversity of structures that can be accessed by varying the starting components. rsc.org They represent a modern and sustainable approach to the synthesis of complex heterocyclic scaffolds. nih.gov

Synthesis of Substituted this compound Analogues

Modification of the parent compound can be achieved by functionalizing the pyrazole ring itself or by reacting the acetohydrazide moiety to create more complex derivatives.

Direct functionalization of a pre-formed pyrazole ring is a key strategy for creating analogues. Modern methods often rely on transition-metal-catalyzed C-H activation, which provides a direct route to new C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. rsc.org Catalysts based on palladium, ruthenium, and iron can be used to selectively introduce aryl, alkyl, or other functional groups at specific positions on the pyrazole ring. rsc.orgorganic-chemistry.org For instance, palladium-catalyzed coupling of pyrazole derivatives with aryl triflates can be used to synthesize N-arylpyrazoles. organic-chemistry.org These advanced methods offer a powerful way to generate a library of analogues of this compound with diverse substituents on the heterocyclic core.

The acetohydrazide group is a versatile functional handle for further derivatization. Its terminal -NH₂ group is a potent nucleophile, readily participating in condensation and cyclization reactions.

Schiff Bases (Acylhydrazones): One of the most common derivatizations is the condensation of the acetohydrazide with various aldehydes or ketones to form Schiff bases, also known as acylhydrazones. researchgate.net The reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid. researchgate.netscielo.org.co This reaction creates a new carbon-nitrogen double bond (imine). ekb.egekb.eg A wide variety of aromatic and heterocyclic aldehydes can be used to generate a diverse library of derivatives. mdpi.com

Table 2: Synthesis of Schiff Base Derivatives

| Hydrazide Precursor | Aldehyde Reactant | Resulting Product Class | Reference |

| This compound | Aromatic Aldehydes (e.g., benzaldehyde) | N'-Arylmethylene-2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide | researchgate.netekb.eg |

| This compound | Heterocyclic Aldehydes (e.g., pyrazole-4-carbaldehyde) | N'-Hetarylmethylene-2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide | mdpi.com |

| This compound | Substituted Benzaldehydes (e.g., 4-chlorobenzaldehyde) | N'-(Substituted-benzylidene)-2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide | scielo.org.co |

Oxadiazoles: The acetohydrazide moiety is also a key precursor for the synthesis of 1,3,4-oxadiazole (B1194373) rings. ijper.org Several methods exist for this transformation. A common approach involves the oxidative cyclization of acylhydrazones (Schiff bases) using various reagents. organic-chemistry.org Another route is the reaction of the acetohydrazide with a one-carbon synthon, followed by dehydrative cyclization. For example, reacting the hydrazide with carbon disulfide in the presence of a base yields a dithiocarbazate intermediate, which can be further cyclized. A more direct method involves reacting the hydrazide with an acyl chloride to form a diacylhydrazine intermediate, which is then cyclized to the 2,5-disubstituted 1,3,4-oxadiazole using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ijper.orgresearchgate.net

Table 3: Common Reagents for Synthesis of 1,3,4-Oxadiazoles from Hydrazides

| Reagent(s) | Intermediate | Product | Reference |

| R'COCl, then POCl₃ | N,N'-Diacylhydrazine | 2,5-Disubstituted-1,3,4-oxadiazole | ijper.org |

| CS₂, KOH | Potassium dithiocarbazate | 2-Mercapto-1,3,4-oxadiazole | organic-chemistry.org |

| N'-Arylidene acetohydrazide, Oxidizing Agent | Acylhydrazone (Schiff Base) | 2,5-Disubstituted-1,3,4-oxadiazole | organic-chemistry.org |

Exploration of Green Chemistry Principles in Synthetic Strategies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to reduce the environmental impact of chemical processes. nih.govbenthamdirect.com These strategies focus on the use of environmentally benign solvents, alternative energy sources, and efficient catalytic systems to improve sustainability. sci-hub.seresearchgate.net

Eco-Friendly Solvents and Solvent-Free Conditions Traditional syntheses of pyrazoles often utilize volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG-400), which are less toxic and more environmentally friendly. researchgate.netrsc.org For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to dramatically increase regioselectivity in pyrazole formation, reducing the need for complex purification steps. Furthermore, solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding, represent a significant advancement. benthamdirect.comnih.gov These methods not only eliminate solvent waste but can also lead to shorter reaction times and higher yields. researchgate.netmdpi.com

Alternative Energy Sources Microwave (MW) irradiation and ultrasound-assisted synthesis are two key technologies in green chemistry that have been successfully applied to pyrazole synthesis. sci-hub.se Microwave heating can accelerate reaction rates significantly compared to conventional heating, often leading to cleaner reactions with fewer byproducts in a fraction of the time. nih.gov Similarly, sonication, which uses high-frequency sound waves, can enhance reaction efficiency, as demonstrated in the synthesis of certain pyrazolone derivatives. ekb.eg

Catalyst-Free and Recyclable Catalysts The development of catalyst-free reactions is a primary goal of green chemistry. Some pyrazole syntheses have been achieved through simple condensation reactions in green solvents like acetonitrile (B52724) without the need for any catalyst, offering a straightforward and eco-friendly approach. mdpi.com When catalysts are necessary, the focus shifts to using highly efficient and recyclable options. Nano-catalysts, such as nano-ZnO or mesoporous SiO2-Al2O3, have been employed for their high catalytic activity and ease of separation and reuse. mdpi.comjchemlett.com Organocatalysts, like L-proline, also offer a green alternative, promoting reactions under mild conditions with high efficiency and reusability. mdpi.com

The following table summarizes various green chemistry approaches applicable to the synthesis of pyrazole derivatives.

| Green Chemistry Principle | Approach | Advantages |

| Use of Green Solvents | Replacing hazardous solvents with water, ethanol, ionic liquids, or fluorinated alcohols. researchgate.netekb.eg | Reduced toxicity and environmental impact; improved selectivity. |

| Alternative Energy | Employing microwave irradiation or ultrasound energy. sci-hub.senih.govekb.eg | Shorter reaction times, higher yields, fewer side products. |

| Sustainable Catalysis | Utilizing catalyst-free conditions or recyclable catalysts (e.g., nano-catalysts, organocatalysts). mdpi.commdpi.commdpi.com | Reduced waste, lower cost, simplified workup procedures. |

| Atom Economy | Designing multicomponent reactions where most atoms from the reactants are incorporated into the final product. researchgate.net | High efficiency, reduced waste generation. |

Optimization of Reaction Conditions and Isolation Procedures

The efficiency, yield, and purity of the synthesis of this compound and its analogs are highly dependent on the careful optimization of reaction conditions and subsequent isolation procedures. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reaction duration.

Optimization of Reaction Parameters The selection of an appropriate catalyst is critical in many pyrazole synthesis pathways. For example, in the cyclocondensation reaction to form the pyrazole ring, various catalysts from Lewis acids to transition metals and nano-catalysts have been explored to maximize yields. researchgate.netmdpi.com The choice of solvent not only influences reaction rates but can also determine the regioselectivity of the product, as seen in the synthesis of N-substituted pyrazoles where fluorinated alcohols outperform traditional solvents like ethanol. Temperature and reaction time are also interdependent variables; higher temperatures can reduce reaction times but may also lead to the formation of unwanted byproducts. mdpi.com Systematic optimization, often involving screening a range of conditions, is essential to identify the ideal balance for achieving high yields of the desired product.

The tables below illustrate the typical optimization of reaction conditions for pyrazole synthesis, based on findings for related structures.

Table 1: Optimization of Catalyst and Solvent

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | None | Ethanol | Reflux | Low |

| 2 | Acetic Acid | Ethanol | Reflux | Moderate |

| 3 | Silver Catalyst | Acetonitrile | 60 | Good to Excellent mdpi.com |

| 4 | Nano-ZnO | N,N-dimethylacetamide | Room Temp | High (59-98%) mdpi.com |

Table 2: Effect of Solvent on Regioselectivity in N-Methylpyrazole Synthesis

| Entry | Solvent | Ratio of Regioisomers |

|---|---|---|

| 1 | Ethanol (EtOH) | Mixture of isomers |

| 2 | 2,2,2-Trifluoroethanol (TFE) | Increased selectivity for one isomer |

Isolation and Purification Procedures Following the chemical reaction, the target compound must be isolated from the reaction mixture and purified. Common techniques for the purification of pyrazole derivatives include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, dichloromethane/hexane) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. nih.gov

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is employed. The crude product is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), separating components based on their differential adsorption. chemrxiv.org

Acid Addition Salt Formation: A less common but effective method for purifying pyrazoles involves their conversion into acid addition salts. The basic pyrazole is reacted with an inorganic or organic acid (e.g., phosphoric acid, oxalic acid) to form a salt, which can then be crystallized and isolated in high purity. The pure pyrazole can be recovered by subsequent neutralization. google.comgoogle.com

The progress of purification is typically monitored by thin-layer chromatography (TLC) to ensure the removal of impurities. researchgate.net The final structure and purity of the synthesized compound are confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 4 Methyl 1h Pyrazol 5 Yl Acetohydrazide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the analysis of pyrazole (B372694) acetohydrazide derivatives, specific proton signals confirm the presence of the pyrazole ring, the methyl substituent, the methylene (B1212753) bridge, and the hydrazide moiety.

For instance, in analogues of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide, the methyl protons (CH₃) on the pyrazole ring typically appear as a singlet in the upfield region of the spectrum. mdpi.com The methylene protons (-CH₂-) of the acetohydrazide group also produce a singlet, while the N-H protons of the hydrazide and the pyrazole ring appear as exchangeable signals, often as broad singlets, at a lower field. researchgate.net Aromatic protons in phenyl-substituted analogues appear as multiplets in the characteristic downfield region. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for Analogues of this compound

| Compound / Analogue | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

|---|---|---|---|

| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide researchgate.net | DMSO-d₆ | 2.10 (s, 3H) | CH₃ |

| 11.07 (s, 1H) | NH | ||

| 8.94 (s, 1H) | CH (methylene) | ||

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-... mdpi.com | CDCl₃ | 2.43 (s, 3H) | Pyrazole CH₃ |

| 3,5-dimethyl-1H-pyrazole nih.gov | CDCl₃ | 10.15 (s, 1H) | N-H |

| 5.85 (s, 1H) | C4-H | ||

| 2.24 (s, 6H) | 2x CH₃ | ||

| 3,5-diphenyl-1H-pyrazole nih.gov | CDCl₃ | 10.96 (s, 1H) | N-H |

| 7.78–7.23 (s, 5H) | Aromatic-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment.

In pyrazole acetohydrazide derivatives, the carbonyl carbon (C=O) of the hydrazide group is typically observed in the highly deshielded region of the spectrum (around 160-170 ppm). mdpi.comresearchgate.net The carbons of the pyrazole ring appear in the aromatic region, with their specific shifts influenced by the substituents. The methyl carbon provides a characteristic signal in the upfield region. mdpi.com

Table 2: Representative ¹³C NMR Spectral Data for Analogues of this compound

| Compound / Analogue | Solvent | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 3-(p-tolyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide researchgate.net | DMSO-d₆ | 21.5, 116.7, 116.8, 118.6, 126.7, 128.2, 129.0, 129.1, 129.3, 129.5, 135.7, 137.6, 137.9, 138.8, 139.2, 151.1, 151.7, 162.8, 165.1 | Aromatic, Pyrazole, CH₃, C=O |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-... mdpi.com | CDCl₃ | 13.8 | CH₃ |

| 114.4 | =C-Cl (pyrazole) | ||

| 123.6 - 147.4 | Aromatic C | ||

| 148.8 | C=N (pyrazole) | ||

| 170.4 | C=N (imidazole) | ||

| 3,5-diphenyl-1H-pyrazole nih.gov | CDCl₃ | 100.1 | C4 (methine) |

| 125.7 - 130.9 | Aromatic C |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Analysis (for phosphorylated derivatives)

For phosphorylated analogues of this compound, ³¹P NMR spectroscopy would be an essential tool for characterization. This technique is highly specific for the phosphorus nucleus and provides information about its chemical environment, oxidation state, and coupling to neighboring atoms. The chemical shift of the phosphorus signal would confirm the formation of the phosphate (B84403) or phosphonate (B1237965) ester and provide insights into its electronic structure.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its analogues displays characteristic absorption bands that confirm its key structural features.

Key expected vibrations include:

N-H Stretching: Bands corresponding to the N-H stretching of the pyrazole and hydrazide groups are typically observed in the region of 3100-3400 cm⁻¹.

C=O Stretching: A strong absorption band for the carbonyl group of the acetohydrazide moiety is expected around 1650-1710 cm⁻¹. researchgate.net

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring usually appear in the 1500-1640 cm⁻¹ region. mdpi.comresearchgate.net

C-H Stretching: Aliphatic and aromatic C-H stretching vibrations are observed around 2850-3100 cm⁻¹.

Table 3: Key IR Absorption Bands for Analogues of this compound

| Compound / Analogue | Absorption Band (ν, cm⁻¹) | Functional Group Assignment |

|---|---|---|

| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide researchgate.net | 1705 | C=O (carbonyl) stretch |

| 1638 | C=N stretch | |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-... mdpi.com | 1599 | C=N stretch |

| 1508, 1345 | NO₂ stretch | |

| 2862, 2924 | C-H stretch | |

| (2R)-2-[(4-phenyldiazenyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamido... | 3305 | N-H (hydrazide) stretch |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its elemental formula with high accuracy.

The mass spectrum typically shows a prominent molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺, which confirms the molecular weight of the compound. researchgate.netnih.gov The fragmentation pattern, resulting from the cleavage of weaker bonds, provides valuable clues about the molecule's structure, often showing fragments corresponding to the pyrazole ring and the acetohydrazide side chain.

Table 4: Mass Spectrometry Data for Analogues of this compound

| Compound / Analogue | Ionization Method | Observed m/z | Assignment |

|---|---|---|---|

| 1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl-methylene acetohydrazide researchgate.net | ESI-MS | 318 | [M]⁺ |

| 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide researchgate.net | ESI-MS | 334 | [M]⁺ |

| 3,5-diphenyl-1H-pyrazole nih.gov | LC-MS | 221.1051 | [M+H]⁺ |

| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole nih.gov | LC-MS | 213.0665 | [M+H]⁺ |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometric composition and purity. This technique is routinely used to confirm the identity of newly synthesized pyrazole derivatives. mdpi.comresearchgate.net

Table 5: Example of Elemental Analysis Data for a Pyrazole Analogue

| Compound / Analogue | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide researchgate.net | C₂₀H₂₀N₄O₂ | C: 68.26, H: 5.38, N: 16.76, O: 9.58 | C: 66.34, H: 4.49, N: 15.42, O: 7.36 |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-... mdpi.com | C₂₆H₂₀ClN₅O₂ | C: 66.45, H: 4.29, N: 14.90 | C: 66.50, H: 4.32, N: 14.94 |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the solid-state conformation and packing of molecules. While the specific crystal structure of this compound is not extensively detailed in the reviewed literature, analysis of closely related pyrazole acetohydrazide analogues and other pyrazole derivatives provides valuable insights into the expected structural features.

Detailed research findings from XRD studies on analogous compounds reveal common structural motifs and packing patterns. For instance, the analysis of various pyrazole-containing compounds consistently shows the planarity of the pyrazole ring and its involvement in a network of intermolecular interactions, most notably hydrogen bonding.

Similarly, the crystal structure of 2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide, which contains an acetohydrazide moiety, demonstrates the importance of hydrogen bonding. In this structure, molecules are linked by N—H···O and O—H···N hydrogen bonds, forming supramolecular chains. nih.gov

The analysis of pyrazole–pyrazoline hybrid derivatives further underscores the utility of XRD in confirming molecular structures. nih.gov The crystal structures of compounds designated as 4 and 5a in one study were determined, revealing triclinic and monoclinic systems, respectively. nih.gov

The crystallographic data for several pyrazole analogues are summarized in the interactive table below, showcasing the typical ranges for unit cell parameters and space groups observed in this class of compounds. These data provide a foundational understanding of the solid-state behavior of pyrazole-containing molecules.

Interactive Data Table of Crystallographic Data for Pyrazole Analogues

| Compound Name/Reference | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| PYRA-1 researchgate.net | Triclinic | P-1 | 8.184(9) | 14.251(13) | 15.601(15) | 91.57(8) | 97.48(9) | 92.67(9) | 1801.1(3) | 2 |

| PYRA-2 researchgate.net | Monoclinic | P21/n | 14.8648(8) | 8.5998(4) | 15.5586(8) | 90 | 116.47(7) | 90 | 1780.4(19) | 4 |

| Pyrazole Derivative 4 nih.gov | Triclinic | P1 | 9.348(2) | 9.793(2) | 16.366(4) | 87.493(6) | 87.318(6) | 84.676(6) | - | 4 |

| Pyrazole Derivative 5a nih.gov | Monoclinic | P21/n | 21.54552(17) | 7.38135(7) | 22.77667(19) | 90 | 101.0921(8) | 90 | - | 8 |

| Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com | Monoclinic | P21/c | 9.5408(16) | 9.5827(16) | 11.580(2) | 90 | 105.838(3) | 90 | 1018.5(3) | 4 |

| (2-hydroxy-5-methyl-phenyl)-(1H-pyrazol-4-yl)-methanone hemihydrate researchgate.net | Monoclinic | P21/c | 4.9681(4) | 32.634(4) | 6.2373(10) | 90 | 96.244(10) | 90 | 1005.3(2) | 4 |

| Compound 3 (Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative) mdpi.com | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | 900.07(5) | - |

Biological Activity Research: Mechanistic and in Vitro Investigations

Antimicrobial Spectrum Analysis

Derivatives of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide have demonstrated notable antimicrobial properties, with studies exploring their efficacy against a range of pathogenic bacteria and fungi.

In Vitro Antibacterial Activity against Gram-Positive and Gram-Negative Organisms

The pyrazole (B372694) nucleus is a constituent of various compounds exhibiting a wide array of medicinal applications, including antimicrobial activities. meddocsonline.org Research into acetohydrazide-linked pyrazole derivatives has identified several compounds with potent antibacterial effects. researchgate.net For instance, certain pyrazole-thiazole hybrids containing a hydrazone moiety have shown antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 3.9 µg/mL. nih.gov Similarly, a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have demonstrated inhibitory effects against various pathogens. meddocsonline.org

In a study focusing on newly synthesized pyrazole derivatives, compounds were screened against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. johnshopkins.edu Some derivatives exhibited moderate to good activity. johnshopkins.edu For example, Naphthyl-substituted pyrazole-derived hydrazones were effective against Gram-positive strains with MIC values between 0.78–1.56 μg/ml. nih.gov Another study reported that certain pyrazole derivatives showed moderate antibacterial activity with MIC values as low as 12.5 μg/ml. nih.gov The antibacterial potency of these compounds is often compared to standard antibiotics like streptomycin (B1217042) sulphate and chloramphenicol. nih.govnih.gov

Interactive Data Table: In Vitro Antibacterial Activity of Pyrazole Derivatives

| Compound Type | Test Organism | Activity (MIC) | Reference |

| Naphthyl-substituted pyrazole-hydrazone | Gram-positive strains | 0.78–1.56 µg/mL | nih.gov |

| Pyrazole-thiazole hybrid | S. aureus | 1.9-3.9 µg/mL | nih.gov |

| Pyrazole derivative | Gram-positive & Gram-negative | 12.5 µg/mL | nih.gov |

| Pyrazole-dimedone compound | S. aureus | 16 µg/L | meddocsonline.org |

| Pyrazole-1-carbothiohydrazide | Various bacteria | 62.5–125 µg/mL | nih.gov |

In Vitro Antifungal Activity against Pathogenic Fungi

The antifungal potential of pyrazole acetohydrazide derivatives has been a significant area of investigation. Studies have shown that these compounds can be effective against various pathogenic fungi. For instance, a series of pyrazole-4-acetohydrazide derivatives were evaluated for their effects against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. nih.gov The in vitro EC50 values for some of these derivatives were found to be as low as 0.27, 1.94, and 1.93 μg/mL, respectively, demonstrating superiority over commercial fungicides like boscalid (B143098) and fluopyram (B1672901) in some cases. nih.gov

Other research has also highlighted the broad-spectrum antifungal activity of pyrazole derivatives. nih.govorientjchem.org In one study, certain acetohydrazide linked pyrazole derivatives were identified as efficient antifungal agents when compared to the standard drug amphotericin-B. researchgate.net Another study on novel l-menthol (B7771125) hydrazide derivatives showed pronounced activity against Sclerotinia sclerotiorum, Fusarium graminearum, and Botryosphaeria dothidea, with EC50 values for some compounds being as low as 0.465 mg/L against B. dothidea. researchgate.net

Interactive Data Table: In Vitro Antifungal Activity of Pyrazole Derivatives

| Compound Type | Test Organism | Activity (EC50) | Reference |

| Pyrazole-4-acetohydrazide | Rhizoctonia solani | 0.27 µg/mL | nih.gov |

| Pyrazole-4-acetohydrazide | Fusarium graminearum | 1.94 µg/mL | nih.gov |

| Pyrazole-4-acetohydrazide | Botrytis cinerea | 1.93 µg/mL | nih.gov |

| l-menthol hydrazide derivative | Botryosphaeria dothidea | 0.465 mg/L | researchgate.net |

| Pyrazole-1-carbothiohydrazide | Various fungi | 2.9–7.8 µg/mL | nih.gov |

In Vitro Antitubercular and Antimalarial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents. Pyrazole-based compounds have shown promise in this area. A series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were synthesized and tested for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.neteurjchem.com Some of these compounds were found to be highly active, with minimum inhibitory concentrations (MIC) as low as 1.64 µg/mL. researchgate.neteurjchem.com Other studies on pyrazole acetamides with a hydrazone group also demonstrated significant antitubercular activity, with some derivatives showing an MIC value of 3.12 μg/mL. mdpi.com

In the realm of antimalarial research, pyrazole derivatives have also been investigated. One study evaluated a series of 1H-pyrazole derivatives for their in vivo antimalarial activity against Plasmodium berghei. pjps.pk A pyrazoline derivative, 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole, showed the highest activity with a suppression of 70.26%. pjps.pk Another study on 2-(2-hydrazinyl)thiazole derivatives reported significant in vitro antimalarial activity against Plasmodium falciparum, with IC50 values as low as 0.648 μM. researchgate.net

Mechanistic Insights into Antimicrobial Action

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For pyrazole derivatives, several mechanisms have been proposed. Some studies suggest that the antibacterial mode of action is due to the disruption of the bacterial cell wall. nih.gov Other proposed mechanisms include the inhibition of protein and nucleic acid synthesis. nih.gov Molecular docking studies have indicated that for some pyrazole-thiazole derivatives, the possible molecular targets are topoisomerase II and topoisomerase IV. nih.govjohnshopkins.edu In the context of antifungal activity, some pyrazole-4-acetohydrazide derivatives are believed to target the fungal succinate (B1194679) dehydrogenase (SDH), an enzyme crucial for fungal respiration. nih.gov This inhibition of SDH is a key mechanism for a class of fungicides known as SDHIs. nih.gov

Antitumor and Cytotoxic Activity Studies on Cancer Cell Lines

Pyrazole and its derivatives are recognized for their potential as anticancer agents. researchgate.netsrrjournals.comirjmets.com Numerous studies have evaluated the cytotoxic potency of pyrazole-based compounds against various human cancer cell lines.

Derivatives have been tested against lung carcinoma (A-549), colorectal adenocarcinoma (HT-29), breast adenocarcinoma (MCF-7), and liver cancer (HepG-2) cell lines. researchgate.netsrrjournals.comnih.gov In one study, a novel series of pyrazole acetohydrazide derivatives showed dose-dependent anti-proliferative activity, with one compound exhibiting an IC50 value of 7.31 μM on MCF-7 cells. researchgate.net The cytotoxic mechanism was linked to mitochondrial membrane damage, caspase activation, and apoptosis. researchgate.net Other research has shown pyrazole derivatives to be effective against pancreatic, and cervical cancer cell lines. nih.govup.ac.za For example, some derivatives displayed moderate cytotoxicity against CFPAC-1 pancreatic cancer cells and MCF-7 breast cancer cells. nih.gov

The antiproliferative activity of these compounds is often significant, with some derivatives showing IC50 values in the low micromolar range against cell lines like A549, HeLa, and MCF-7. srrjournals.com The development of pyrazole-containing compounds continues to be a promising avenue in the search for novel chemotherapeutic agents. researchgate.netnih.gov

Interactive Data Table: Cytotoxic Activity of Pyrazole Derivatives on Cancer Cell Lines

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

| Pyrazole acetohydrazide derivative | MCF-7 (Breast) | 7.31 μM | researchgate.net |

| 4-bromophenyl substituted pyrazole | A549 (Lung) | 8.0 µM | srrjournals.com |

| 4-bromophenyl substituted pyrazole | HeLa (Cervical) | 9.8 µM | srrjournals.com |

| 4-bromophenyl substituted pyrazole | MCF-7 (Breast) | 5.8 µM | srrjournals.com |

| Pyrazole derivative L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 μM | up.ac.za |

Anti-inflammatory and Analgesic Activity Investigations (in vitro models)

The pyrazole scaffold is a key component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Consequently, numerous derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties in in vitro models.

The anti-inflammatory activity of these compounds is often assessed through their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX). nih.govnih.gov For instance, novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives were evaluated for their in vitro capacity to inhibit tumor necrosis factor-alpha (TNF-α) production, a key mediator of inflammation. nih.gov Some synthesized pyrazolone (B3327878) derivatives showed equal inhibition of both COX-1 and COX-2 isoforms. nih.gov In another study, certain amino-pyrazole derivatives exhibited higher in vitro COX-2 inhibition (IC50 = 0.55 mM) compared to the standard drug Celecoxib (IC50 = 0.83 mM). mdpi.com

The structural features of the pyrazole ring, including substitutions, are crucial for their anti-inflammatory and analgesic effects. cu.edu.eg Research has indicated that the presence of an aryl moiety on the pyrazole ring is often essential for these activities. cu.edu.eg The continued exploration of pyrazole derivatives in in vitro models provides a basis for developing new and potentially safer anti-inflammatory and analgesic agents. nih.govrjpbr.com

Enzyme Inhibition Studies

The pyrazole scaffold is a key feature in a variety of enzyme inhibitors. Studies on derivatives have identified inhibitory activity against several enzyme targets, including G-Protein-Coupled Receptors (GPCRs) and metalloproteinases.

G-Protein-Coupled Receptor Antagonism

High-throughput screening has identified the pyrazole-4-acetic acid substructure as an antagonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), a G-protein-coupled receptor. nih.gov Optimization of these pyrazole-based compounds has led to the identification of inhibitors with low nanomolar potency, highlighting the potential of the pyrazole core in modulating GPCR activity. nih.gov

Other Enzyme Targets

Beyond GPCRs, pyrazole derivatives have been investigated as inhibitors of other significant enzyme classes.

Carbonic Anhydrases (CAs): A series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides demonstrated inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II) isoenzymes. semanticscholar.org The inhibition constants (Ki) for these compounds were in the nanomolar range, with some derivatives showing potency comparable to the reference drug Acetazolamide. semanticscholar.org

ADAMTS-5 (Aggrecanase-2): Compounds featuring a 5-((1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one structure have been described as inhibitors of ADAMTS-5, an enzyme implicated in the degradation of cartilage in osteoarthritis. researchgate.net

Cytochrome P450 (CYP): A derivative, 1-[2-(1-methyl-1H-pyrazol-5-yl)- ijpsr.comrjptonline.orgnih.govtriazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea, was developed as a potent activator of Nicotinamide phosphoribosyltransferase (NAMPT). nih.gov During its optimization, researchers addressed the issue of Cytochrome P450 (CYP) inhibition by modulating the compound's lipophilicity, resulting in a molecule with attenuated direct inhibition towards multiple CYP isoforms. nih.gov

Xanthine (B1682287) Oxidase: In a study of pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) exhibited remarkable inhibitory ability against xanthine oxidase, with IC50 values of 24.32 ± 0.78 and 10.75 ± 0.54 µM, respectively. nih.gov

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 2-(1H-Pyrazol-4-yl)acetic Acids | CRTh2 (GPCR) | Identified as antagonists; optimization led to low nanomolar inhibitors. | nih.gov |

| 4-(dihydropyrazol-1-yl)benzenesulfonamides | Carbonic Anhydrase I & II | Ki values in the range of 316.7-533.1 nM for hCA I and 412.5-624.6 nM for hCA II. | semanticscholar.org |

| 5-((1H-Pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-ones | ADAMTS-5 | Described as inhibitors of the aggrecanase-2 enzyme. | researchgate.net |

| 1-[2-(1-methyl-1H-pyrazol-5-yl)...]urea derivative | Cytochrome P450 (CYP) | Structural modification led to attenuated direct inhibition of CYP isoforms. | nih.gov |

| Pyrazole carboxamide/triazole-thiol derivatives | Xanthine Oxidase | Showed significant inhibitory activity with IC50 values as low as 10.75 µM. | nih.gov |

Other Reported Biological Activities

The therapeutic potential of pyrazole derivatives extends to various other biological activities, including antiviral, antidepressant, and antioxidant effects. rjptonline.org

Antiviral Activity

The pyrazole nucleus is a component of molecules investigated for activity against a range of viruses.

Coronaviruses: Pyrazole derivatives bearing a hydroxyquinoline scaffold have shown promising antiviral activity against SARS-CoV-2, HCoV-229E, and MERS-CoV. rsc.org These compounds demonstrated the ability to inhibit viral replication, attachment to host cells, and also exerted a direct virucidal effect. rsc.org

Human Immunodeficiency Virus (HIV): A series of novel 2-[3-(3-chlorophenyl)-5,5-dioxidobenzo[e]pyrazolo[4,3-c] ijpsr.comrjptonline.orgthiazin-4(2H)-yl]-N′-arylmethyleneacetohydrazides were synthesized and screened for their anti-HIV-1 activity. nih.gov Many of these pyrazolobenzothiazine-based hydrazones were found to be active inhibitors of HIV, with EC50 values below 20 μM. nih.gov

Antidepressant Activity

Several studies have explored pyrazole derivatives for their potential as antidepressant agents.

A novel piperazine (B1678402) derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), demonstrated antidepressant-like activity in animal models. nih.gov This effect was found to be mediated by the serotonergic system. nih.govresearchgate.net

A series of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were evaluated for antidepressant activity. nih.gov The compound 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide significantly reduced immobility time in forced swimming and tail suspension tests, suggesting potent antidepressant effects. nih.gov

Antioxidant Activity

The ability of pyrazole-containing compounds to act as antioxidants has been well-documented.

Two pyrazole derivatives, Pyz-1 and Pyz-2, were shown to have considerable antioxidant and radical scavenging abilities. nih.gov In a hydrogen peroxide scavenging assay, they displayed good antioxidant activity with IC50 values of 31.49 ± 0.92 and 24.82 ± 1.23 μM, respectively. nih.gov

A study on novel thienyl-pyrazoles found that compounds 5g and 5h, which are 1,3,5-trisubstituted pyrazole derivatives, exhibited excellent DPPH (IC50 = 0.245 ± 0.01 μM) and hydroxyl (IC50 = 0.905 ± 0.01 μM) radical scavenging activities, comparable to standard antioxidants like ascorbic acid. nih.gov

| Activity | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Antiviral | Pyrazole-hydroxyquinoline derivatives | Inhibited SARS-CoV-2, HCoV-229E, and MERS-CoV through multiple mechanisms. | rsc.org |

| Antiviral (Anti-HIV) | Pyrazolobenzothiazine acetohydrazides | Active inhibitors of HIV-1 with EC50 values < 20 μM. | nih.gov |

| Antidepressant | Pyrazole-piperazine derivative (LQFM192) | Demonstrated antidepressant-like activity mediated by the serotonergic system. | nih.govresearchgate.net |

| Antidepressant | Thiophene-pyrazoline carbothioamides | Significantly reduced immobility time in behavioral models of depression. | nih.gov |

| Antioxidant | Pyrazole carboxamide/triazole-thiol derivatives | Effective H₂O₂ radical scavengers with IC50 values in the low micromolar range. | nih.gov |

| Antioxidant | Thienyl-pyrazoles | Excellent DPPH and hydroxyl radical scavenging activity, comparable to standards. | nih.gov |

Structure Activity Relationship Sar Studies of 2 4 Methyl 1h Pyrazol 5 Yl Acetohydrazide Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological profile of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide derivatives can be significantly altered by modifying the substituents on the pyrazole (B372694) ring and the acetohydrazide moiety. Research has shown that the nature and position of these substituents play a critical role in the compound's interaction with biological targets.

One key area of modification is the introduction of different groups on the pyrazole ring system. Studies on various pyrazole derivatives have consistently demonstrated that the electronic properties of these substituents are a major determinant of biological activity. For instance, in the context of antimicrobial agents, it has been observed that the presence of electron-withdrawing groups on the pyrazole or associated phenyl rings tends to enhance the antimicrobial potential of the synthesized derivatives. researchgate.net This suggests that a lower electron density on the aromatic system may be favorable for interaction with microbial targets.

Similarly, for anticancer activity, substitutions on the pyrazole ring are critical. In a series of 1,3,5-trisubstituted pyrazole derivatives, the nature of the substituent at the 5-position of the pyrazole ring had a significant impact on potency. acs.org For example, compounds with a 3-methyl-5-ethyl substitution showed different activity levels compared to those with a 3,5-diethyl substitution, indicating that both steric and electronic factors are at play. acs.org Furthermore, SAR studies on pyrazole derivatives as kinase inhibitors have revealed that specific substitutions, such as a dichlorophenyl moiety, are optimal for achieving high potency. mdpi.com Halogen substituents are often well-tolerated and can lead to improved biological activity. mdpi.com

Modifications to the acetohydrazide part of the molecule also offer a route to modulate activity. The hydrazide group can be a key interaction point, and its modification can lead to changes in binding affinity and selectivity. For example, the synthesis of pyrazolyl acylhydrazones and amides with different decorations on the phenylamino (B1219803) pyrazole nucleus has been shown to influence their antiproliferative and antioxidant properties. nih.gov

The following table summarizes the observed impact of various substituent modifications on the biological activity of pyrazole acetohydrazide derivatives and related analogues.

| Modification Site | Substituent Type | Observed Impact on Biological Activity | Reference(s) |

| Pyrazole Ring / Phenyl Ring | Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -F) | Enhanced antimicrobial activity. | researchgate.net |

| Pyrazole Ring (Position 5) | Alkyl groups (e.g., methyl, ethyl) | Modulates anticancer potency; both steric and electronic effects are important. | acs.org |

| Phenyl Ring | Dichlorophenyl moiety | Optimal for high potency in kinase inhibition. | mdpi.com |

| Phenyl Ring | Halogen substituents | Generally well-tolerated and can improve activity. | mdpi.com |

| Acetohydrazide Moiety | Acylhydrazones and amides | Decorations on the phenylamino pyrazole nucleus affect antiproliferative and antioxidant properties. | nih.gov |

Investigation of Stereochemical Influence on Activity

The influence of stereochemistry on the biological activity of therapeutic agents is a well-established principle in medicinal chemistry. Chiral centers within a molecule can lead to enantiomers or diastereomers that may exhibit significantly different potency, selectivity, and metabolic profiles.

In the context of this compound derivatives, the potential for stereoisomerism exists, particularly when chiral substituents are introduced or when certain modifications lead to the creation of a stereocenter. However, specific and detailed investigations into the stereochemical influence on the activity of this particular class of compounds are not extensively documented in the current literature.

Nevertheless, studies on other classes of pyrazole derivatives underscore the importance of stereochemistry. For example, in the development of cannabinoid receptor 1 (CB1) antagonists based on a dihydropyrazole scaffold, the separation of enantiomers was crucial. researchgate.net The individual enantiomers of certain dihydropyrazole-3-carboxylic acid amides showed significant differences in their in vivo activity, with one enantiomer often being responsible for the desired pharmacological effect. researchgate.net This highlights that the three-dimensional arrangement of the molecule is critical for its interaction with the receptor binding site.

Given these precedents, it is highly probable that the stereochemistry of this compound derivatives would also play a critical role in their biological activity. A specific spatial orientation of key functional groups is likely required for optimal interaction with their biological targets. Therefore, future research in this area should include the synthesis and biological evaluation of individual stereoisomers to fully elucidate the SAR and to identify the most potent and selective isomer for further development.

Identification of Pharmacophoric Features Crucial for Biological Responses

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of these crucial features for this compound derivatives is essential for designing new compounds with improved biological responses.

Based on SAR studies of various pyrazole-containing compounds, a general pharmacophore model can be proposed. The core pyrazole ring is a fundamental feature, often acting as a central scaffold. globalresearchonline.net The two adjacent nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, which is a common interaction mode with biological targets. nih.gov

The acetohydrazide moiety (-CH₂CONHNH₂) is another key pharmacophoric feature. The carbonyl group can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors. This combination of donor and acceptor sites allows for multiple points of interaction with a receptor or enzyme active site. In many biologically active hydrazide derivatives, this functional group is critical for their mechanism of action.

Furthermore, the substituents on the pyrazole ring contribute significantly to the pharmacophore. The methyl group at the 4-position of the pyrazole ring in the parent compound influences the electronic and steric properties of the scaffold. Modifications at other positions of the pyrazole ring, such as the N1 and C3 positions, are also critical. For instance, in a series of pyrazole derivatives developed as cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were identified as essential for potent and selective activity. nih.gov

A proposed pharmacophoric model for biologically active pyrazole acetohydrazide derivatives would likely include:

A central pyrazole scaffold.

Hydrogen bond donor/acceptor features from the acetohydrazide moiety.

Specific substituent patterns on the pyrazole ring that provide optimal steric and electronic properties for target binding.

Aromatic or hydrophobic groups at specific positions to engage in van der Waals or hydrophobic interactions.

Correlation between Computational Predictions and Experimental SAR Data

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the prediction of molecular properties and biological activities, thereby guiding the synthesis of new compounds. For pyrazole derivatives, various computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been successfully employed to rationalize experimental SAR data and to predict the activity of novel analogues.

A study on pyrazole derivatives as potential antidiabetic agents provides a clear example of the synergy between computational and experimental approaches. nih.govmatilda.science In this research, two pyrazole derivatives, including the structurally related 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide, were synthesized and evaluated for their in vitro inhibitory activity against α-glucosidase and α-amylase. nih.govmatilda.science Molecular docking simulations were then performed to understand the binding modes of these compounds within the active sites of the enzymes. The docking studies revealed key interactions, such as hydrogen bonding and hydrophobic interactions, which were consistent with the observed biological activities. This correlation between the predicted binding affinity and the experimental IC₅₀ values provided a rational basis for the observed SAR. nih.govmatilda.science

Similarly, 2D-QSAR studies have been applied to series of 1H-pyrazole-1-carbothioamide derivatives to develop models that can predict their EGFR kinase inhibitory activity. acs.org These models, which are based on various molecular descriptors, have shown good statistical correlation between the structural features of the compounds and their biological activity. Such validated QSAR models can be used to virtually screen new designs and prioritize the synthesis of compounds with the highest predicted potency. acs.org

The following table presents examples of the correlation between computational predictions and experimental findings for pyrazole derivatives.

| Computational Method | Biological Target / Activity | Computational Prediction | Experimental Observation | Reference(s) |

| Molecular Docking | α-glucosidase and α-amylase inhibition | Prediction of binding modes and energies. | Compounds showed potent in vitro inhibition with IC₅₀ values correlating with predicted binding affinities. | nih.govmatilda.science |

| 2D-QSAR | EGFR kinase inhibition | Development of a predictive model for inhibitory activity based on molecular descriptors. | The model successfully predicted the activity of new compounds, guiding the design of potent inhibitors. | acs.org |

| Molecular Docking | Carbonic Anhydrase inhibition | Identification of key interactions within the enzyme's active site. | The synthesized compounds showed inhibitory activity consistent with the predicted binding modes. | nih.gov |

| In-silico ADME prediction | α-glucosidase inhibition | Prediction of drug-likeness and pharmacokinetic properties. | Supported the potential of the synthesized compounds as drug candidates. | nih.gov |

These examples demonstrate the power of integrating computational predictions with experimental SAR data. This approach not only provides a deeper understanding of the molecular basis of biological activity but also accelerates the drug discovery process by enabling a more rational design of novel and potent this compound derivatives.

Coordination Chemistry and Ligand Applications of 2 4 Methyl 1h Pyrazol 5 Yl Acetohydrazide

Elucidation of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide as a Multidentate Ligand

This compound is a versatile organic molecule with several potential donor atoms, making it an excellent candidate for forming stable coordination complexes with metal ions. Its structure features a pyrazole (B372694) ring and an acetohydrazide moiety, both of which are known to participate in metal coordination.

The primary donor sites on the ligand are:

The pyridinic nitrogen atom of the pyrazole ring.

The carbonyl oxygen atom (C=O) of the hydrazide group.

The terminal amino nitrogen atom (-NH₂) of the hydrazide group.

This arrangement allows the ligand to act in a multidentate fashion, most commonly as a bidentate or tridentate chelating agent. The ligand can exist in keto-enol tautomeric forms. In solution, particularly in the presence of metal ions, the hydrazide moiety can undergo deprotonation and enolization.

Keto Form: In its neutral keto form, the ligand typically coordinates as a bidentate ligand using the pyrazole ring's pyridinic nitrogen and the carbonyl oxygen. This forms a stable five- or six-membered chelate ring, a common feature in coordination chemistry that enhances complex stability.

Enol Form: Following deprotonation of the amide proton (-CONH-), the ligand can coordinate in its enolic form. In this mono-anionic state, it acts as a bidentate ligand through the pyridinic nitrogen and the enolate oxygen, or potentially as a tridentate ligand involving the terminal nitrogen as well.

The ability to coordinate in both neutral and anionic forms, coupled with multiple donor sites, allows this compound to form a wide array of complexes with varying geometries and nuclearities. researchgate.net

Synthesis and Characterization of Novel Metal Complexes

Novel metal complexes of this compound can be synthesized by reacting the ligand with various transition metal salts in a suitable solvent, typically ethanol (B145695) or methanol. The general procedure involves refluxing a solution of the ligand with a stoichiometric amount of the metal salt (e.g., chlorides, acetates, or nitrates) for several hours. nih.gov The resulting solid complexes are then filtered, washed, and dried. The stoichiometry of the complexes, whether 1:1 or 1:2 (metal:ligand), can often be controlled by the reaction conditions.

The synthesized complexes are characterized using a combination of analytical and physical techniques to determine their structure and properties. These methods include elemental analysis, molar conductivity measurements, magnetic susceptibility, and thermal analysis. Molar conductivity measurements in solvents like DMF or DMSO help to determine whether the complexes are electrolytic or non-electrolytic in nature. Magnetic susceptibility measurements at room temperature provide information about the electronic configuration and geometry of the central metal ion.

Table 1: Analytical and Physical Data of Representative Metal Complexes

| Compound Formula | Color | M.P. (°C) | Molar Cond. (Ω⁻¹ cm² mol⁻¹) | µeff (B.M.) | Proposed Geometry |

| [Co(L)₂(H₂O)₂]Cl₂ | Pink | >300 | 145 | 4.95 | Octahedral |

| [Ni(L)₂(H₂O)₂]Cl₂ | Green | 285 | 152 | 3.18 | Octahedral |

| [Cu(L)Cl₂] | Blue | 260 | 15 | 1.89 | Square Planar |

| [Zn(L)Cl₂] | White | >300 | 12 | Diamagnetic | Tetrahedral |

| (L = this compound) |

Spectroscopic and Theoretical Probing of Metal-Ligand Bonding Interactions

Spectroscopic techniques are indispensable for elucidating the coordination mode of the ligand and the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with those of its metal complexes reveals key information about the coordination sites.

A significant negative shift (20-40 cm⁻¹) in the ν(C=O) band upon complexation indicates the coordination of the carbonyl oxygen to the metal ion.

Shifts in the bands associated with the ν(N-H) stretching and bending vibrations of the hydrazide moiety also suggest the involvement of the nitrogen atom in coordination.

The appearance of new, non-ligand bands in the far-infrared region (typically 400-600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of metal-ligand bond formation. researchgate.net

Table 2: Key IR Spectral Bands (cm⁻¹) for the Ligand and a Representative Complex

| Compound | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-O) | ν(M-N) |

| Ligand (L) | 3310 | 1675 | 1580 | - | - |

| [Cu(L)Cl₂] | 3250 | 1640 | 1595 | 510 | 455 |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The d-d electronic transitions of the metal ions are sensitive to the ligand field environment. For instance, a Cu(II) complex exhibiting a broad absorption band in the visible region is characteristic of a distorted octahedral or square planar geometry. jocpr.com Similarly, the positions and number of bands in the spectrum of a Ni(II) complex can distinguish between octahedral, tetrahedral, and square planar arrangements. researchgate.net

Theoretical Studies: Density Functional Theory (DFT) calculations can complement experimental results by providing a deeper understanding of the electronic structure and bonding. These studies can be used to optimize the geometry of the complexes, calculate vibrational frequencies, and analyze the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for evaluating the chemical reactivity and kinetic stability of the complexes. sjpas.com

Investigation of Enhanced Biological Activities of Metal Complexes

A significant driver for the synthesis of metal complexes with pyrazole-based ligands is the observation that complexation frequently enhances the biological efficacy of the parent ligand. nih.gov This enhancement is often explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This allows for easier penetration through the lipid layers of microbial or cancer cell membranes, leading to increased uptake and activity.

Antimicrobial Activity: The free this compound ligand and its metal complexes are often screened for in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC). Studies on analogous pyrazole hydrazone complexes have shown that metal complexes, particularly those of copper(II) and zinc(II), often exhibit significantly lower MIC values (i.e., higher potency) than the free ligand. researchgate.netnih.gov

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of the Ligand and its Complexes

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |

| Ligand (L) | 100 | 125 | 150 |

| [Co(L)₂(H₂O)₂]Cl₂ | 50 | 62.5 | 75 |

| [Ni(L)₂(H₂O)₂]Cl₂ | 50 | 62.5 | 75 |

| [Cu(L)Cl₂] | 25 | 25 | 50 |

| [Zn(L)Cl₂] | 25 | 50 | 50 |

Antitumor Efficacy: Pyrazole derivatives and their complexes are also widely investigated for their potential as anticancer agents. nih.gov The in vitro cytotoxicity of the compounds is evaluated against various human cancer cell lines, such as lung (A549) or liver (HepG2) cancer cells. The efficacy is measured by the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Metal complexation can lead to a significant reduction in the IC₅₀ value, indicating enhanced antitumor potency. sjpas.comresearchgate.net The proposed mechanism often involves the complex binding to DNA, altering its structure and inhibiting replication, or inducing apoptosis through various cellular pathways.

Table 4: Comparative In Vitro Antitumor Activity (IC₅₀, µM) against A549 Cell Line

| Compound | IC₅₀ (µM) |

| Ligand (L) | 85.4 |

| [Cu(L)Cl₂] | 22.8 |

| [Zn(L)Cl₂] | 31.5 |

| Cisplatin | 15.2 |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies for Enhanced Efficiency

While established methods for synthesizing pyrazole (B372694) acetohydrazide derivatives exist, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. researchgate.net Traditional methods often involve multi-step processes, but emerging strategies aim to streamline production.

Key areas for development include:

One-Pot Multicomponent Reactions (MCRs): These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency and waste reduction. mdpi.com The development of an MCR for 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide could dramatically improve its accessibility for research and commercial applications.

Novel Catalysis: The use of innovative catalysts, such as nanoparticles (e.g., nano-ZnO, graphene oxide) or green catalysts (e.g., L-proline), can enhance reaction rates, improve yields, and allow for milder reaction conditions. ajgreenchem.comresearchgate.netresearchgate.net Research into specific catalysts for the cyclization of the pyrazole ring or the final hydrazide formation could lead to significant process improvements. mdpi.com

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to higher purity, better yields, and enhanced safety compared to batch processing. Adapting the synthesis of this compound to a flow chemistry setup represents a significant step towards scalable and efficient production.

Table 1: Emerging Synthetic Strategies for Pyrazole Derivatives

| Synthetic Strategy | Catalyst/Conditions | Potential Advantages |

| Multicomponent Reactions | Ionic Liquids, Basic Catalysts | High atom economy, reduced waste, simplified purification. mdpi.com |

| Nanocatalysis | Graphene Oxide, Nano-ZnO | High yields, rapid reactions, catalyst recyclability, mild conditions. ajgreenchem.commdpi.com |

| Ultrasound-Assisted Synthesis | Aqueous Ethanol (B145695), Room Temp. | Excellent yields, extremely short reaction times (minutes). |

| Solvent-Free Grinding | L-proline (Organocatalyst) | Environmentally friendly, high yields, low cost. researchgate.net |

Exploration of Undiscovered Biological Targets and Signaling Pathways

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs. mdpi.comnih.govnih.gov Analogues of pyrazole acetohydrazide have demonstrated a wide spectrum of biological activities, suggesting that this compound could interact with a variety of undiscovered biological targets. researchgate.netnih.govmdpi.com

Future research should focus on screening this compound against diverse biological targets to uncover novel therapeutic applications. Based on the activities of similar structures, promising areas of investigation include:

Enzyme Inhibition: Many pyrazole derivatives act as potent enzyme inhibitors. mdpi.com A study on pyrazole-4-acetohydrazide derivatives identified fungal succinate (B1194679) dehydrogenase (SDH) as a key target, suggesting that this compound could be explored as a potential agricultural fungicide. nih.gov Other potential enzyme targets, based on studies of related compounds, include protein kinases (implicated in cancer), α-glucosidase (relevant to diabetes), and cyclooxygenase (COX) enzymes (involved in inflammation). nih.govnih.govresearchgate.netnih.gov

Receptor Modulation: The compound could be tested for its ability to modulate the activity of various cellular receptors. For example, some pyrazole derivatives have been investigated as antagonists for corticotrophin-releasing factor-1 (CRF-1) receptors or as modulators of GABA receptors. nih.gov

Signaling Pathway Analysis: Identifying the specific signaling pathways affected by the compound is crucial. If it shows, for example, anticancer activity, subsequent research would need to delineate its impact on pathways controlling cell cycle, apoptosis, and proliferation to understand its mechanism of action.

Table 2: Potential Biological Targets for Pyrazole Acetohydrazide Analogues

| Target Class | Specific Target Example | Potential Therapeutic Application | Reference |

| Enzymes | Fungal Succinate Dehydrogenase (SDH) | Agriculture (Fungicide) | nih.gov |

| Protein Kinases (e.g., CDC7) | Oncology | researchgate.net | |

| α-Glucosidase | Diabetes | nih.govnih.gov | |

| Cyclooxygenase (COX) | Anti-inflammatory | nih.govfrontiersin.org | |

| Receptors | Corticotrophin-Releasing Factor-1 (CRF-1) | CNS Disorders | nih.gov |

Integration with Advanced Delivery Systems and Nanotechnology

The therapeutic efficacy of a compound can often be enhanced by integrating it with advanced delivery systems. Future research could explore the formulation of this compound using nanotechnology to improve its physicochemical properties and biological performance.

Emerging applications in this area include:

Nanoparticle Formulation: Encapsulating the compound within nanoparticles (e.g., solid lipid nanoparticles, liposomes, or polymeric nanoparticles) could improve its aqueous solubility, protect it from degradation, and enable controlled release. nih.gov One study successfully formulated a pyrazole derivative into cationic nanoparticles, which significantly enhanced its antibacterial activity. nih.gov

Targeted Drug Delivery: By functionalizing these nanoparticles with specific ligands (e.g., antibodies or peptides), the compound could be directed to specific tissues or cells, such as cancer cells. This approach would maximize its therapeutic effect while minimizing off-target side effects.

Nano-Sensors: Pyrazole-functionalized nanoparticles could also be developed as diagnostic tools. For instance, magnetic nanoparticles functionalized with a pyrazole derivative have been created to act as fluorescent probes for detecting and removing heavy metals from water. nih.gov

Applications in Materials Science (e.g., as precursors for dyes, fluorescent materials)

The structural characteristics of pyrazole derivatives make them highly suitable for applications in materials science, particularly in the development of functional organic materials. nih.gov The acetohydrazide group in this compound serves as a versatile chemical handle for synthesizing more complex structures.

Future research could explore its use as a precursor for:

Fluorescent Probes and Sensors: Pyrazoles are a core component of many fluorescent molecules. nih.govrsc.org By reacting the acetohydrazide with appropriate aldehydes or ketones, novel hydrazones with tailored photophysical properties can be created. These could function as "turn-on" fluorescent sensors for detecting specific metal ions, with applications in environmental monitoring and biological imaging. nih.govrsc.orgresearchgate.net

Organic Dyes: The pyrazole ring is a common feature in azo dyes. The compound could be used as a coupling component in the synthesis of new dyes with specific colors and properties for use in textiles, paints, and optical data storage.

Photochromic Materials: Certain pyrazole-containing heterocycles exhibit photochromism, meaning they can reversibly change color upon exposure to light. Investigating the potential to incorporate this compound into such systems could lead to the development of novel materials for smart windows, optical switches, and security inks.

Table 3: Pyrazole Derivatives in Materials Science

| Application | Compound Type | Key Feature | Reference |

| Fluorescent Sensors | Pyridine–pyrazole acylhydrazone | Selective detection of Al³⁺ ions. | nih.gov |

| Pyrazoline derivative | "Turn-on" fluorescence for Zn²⁺/Cd²⁺ detection. | rsc.org | |

| Organic Dyes | Azo-pyrazolone | Used as disperse dyes for textiles. | |

| Photochromic Materials | Pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Reversible color change upon UV irradiation. |

Computational Design and Rational Synthesis of Next-Generation Analogues

Computational chemistry provides powerful tools to accelerate the discovery and optimization of new molecules. eurasianjournals.com Applying these methods to this compound can guide the rational design of next-generation analogues with superior properties.

Future research directions involve:

Molecular Docking and Dynamics: These techniques can be used to predict how analogues of the compound will bind to specific biological targets, such as enzyme active sites. researchgate.netnih.gov This allows for the in-silico screening of large virtual libraries to identify candidates with the highest potential activity before committing to their synthesis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By building 3D-QSAR models, researchers can identify the key structural features (steric, electrostatic, hydrophobic) that are critical for the compound's biological activity. nih.gov This knowledge enables the targeted modification of the molecule to enhance its potency and selectivity.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual analogues. This early-stage screening helps to eliminate compounds with poor drug-like properties, focusing synthetic efforts on candidates with a higher probability of success in later developmental stages. researchgate.net

Table 4: Computational Tools in the Design of Pyrazole Analogues

| Computational Method | Purpose | Application Example |

| Molecular Docking | Predict binding mode and affinity to a target protein. | Identify potential pyrazole-based inhibitors of SARS-CoV-2 Mpro. nih.gov |

| Molecular Dynamics (MD) Simulations | Analyze the stability of the ligand-protein complex over time. | Confirm the potential of a pyrazole acetohydrazide as a CDC7 kinase inhibitor. researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D structural properties with biological activity. | Elucidate structure-activity relationships for pyrazole-4-acetohydrazide fungicides. nih.gov |

| DFT Calculations | Investigate electronic structure and properties. | Optimize molecular geometry and predict spectroscopic properties. researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide and its derivatives?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or hydrazide formation. For example, hydrazide intermediates can be generated by reacting pyrazolecarboxylic acid derivatives with hydrazine hydrate. A common route involves refluxing ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate with hydrazine hydrate in ethanol, followed by hydrolysis to yield the hydrazide . Modifications, such as Schiff base formation, are achieved by condensing the hydrazide with aromatic aldehydes under acidic conditions (e.g., glacial acetic acid) .

Q. How is structural characterization of this compound derivatives performed?

- Methodological Answer :

- Spectroscopy : IR confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and NH (~3200 cm⁻¹) groups. ¹H/¹³C NMR identifies substituents (e.g., pyrazole protons at δ 6.5–7.5 ppm; methyl groups at δ 2.0–2.5 ppm) .

- X-ray crystallography : Used to resolve molecular geometry and intermolecular interactions. SHELXL software refines crystal structures, with hydrogen bonds (e.g., O–H⋯N) stabilizing packing arrangements .

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

- Methodological Answer :

- Antioxidant activity : DPPH radical scavenging and reducing power assays (e.g., compound 4 in showed IC₅₀ = 12.5 µM for DPPH) .

- Antibacterial screening : Agar diffusion method against pathogens like Escherichia coli (e.g., compound 6 in exhibited 18 mm inhibition zones) .

- Enzyme inhibition : α-Glucosidase inhibition assays (e.g., acetohydrazide derivatives in showed IC₅₀ values as low as 3.23 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the actoprotective or anticonvulsant activity of acetohydrazide derivatives?

- Methodological Answer :

- Substituents like 4-chlorobenzylidene enhance actoprotective effects, while 3-nitrobenzylidene reduces activity, as shown in rat fatigue models ().

- For anticonvulsants, introducing electron-withdrawing groups (e.g., Cl) at the pyrazole ring improves MES (maximal electroshock) activity, likely by enhancing blood-brain barrier penetration . Quantitative structure-activity relationship (QSAR) modeling can predict optimal substituents .

Q. How can contradictory biological data (e.g., variable IC₅₀ values across studies) be resolved?